molecular formula C12H17N3 B13004624 5-(Cyclopropylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine

5-(Cyclopropylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine

Cat. No.: B13004624
M. Wt: 203.28 g/mol
InChI Key: VGDSPWJTMBERDD-UHFFFAOYSA-N
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Description

5-(Cyclopropylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine is a heterocyclic compound that belongs to the class of diazepines. This compound is characterized by a seven-membered ring containing two nitrogen atoms. It is structurally related to benzodiazepines, which are well-known for their pharmacological properties, including anxiolytic, sedative, and anticonvulsant effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopropylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine can be achieved through various synthetic routes. One common method involves the construction of the diazepine ring via functionalization of pyrrole derivatives. For instance, a Rh(III)-catalyzed C–H functionalization/cascade annulation of diazepinone to the pyrrole ring has been reported . Another approach involves the Bischler–Napieralski reaction conditions from the corresponding amides, followed by methylation and reduction .

Industrial Production Methods

In industrial settings, the continuous flow synthesis of benzodiazepines, including this compound, is often employed. This method allows for efficient and scalable production of the compound. The process typically involves the acylation of aminobenzophenones followed by intramolecular cyclization reactions .

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopropylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

5-(Cyclopropylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including anxiolytic and anticonvulsant effects.

    Medicine: Investigated for its potential therapeutic uses in treating neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 5-(Cyclopropylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine involves its interaction with specific molecular targets in the body. Similar to benzodiazepines, it is believed to act as a positive allosteric modulator of the GABA_A receptor complex. This interaction enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Cyclopropylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine is unique due to its specific structural modifications, such as the cyclopropylmethyl group, which may confer distinct pharmacological properties compared to other benzodiazepines. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

IUPAC Name

5-(cyclopropylmethyl)-1,2,3,4-tetrahydropyrido[3,4-b][1,4]diazepine

InChI

InChI=1S/C12H17N3/c1-5-14-11-4-6-13-8-12(11)15(7-1)9-10-2-3-10/h4,6,8,10,14H,1-3,5,7,9H2

InChI Key

VGDSPWJTMBERDD-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C=NC=C2)N(C1)CC3CC3

Origin of Product

United States

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